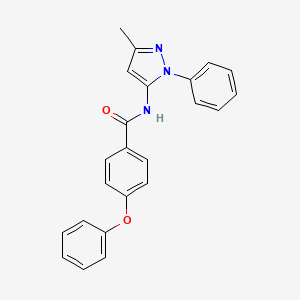
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide derivatives involves multistep chemical reactions starting from basic benzamide or pyrazole compounds. In one study, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material. These compounds were further reacted with methylhydrazine or phenylhydrazine to afford corresponding N-substituted pyrazoline derivatives (Abdulla et al., 2013).
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been determined through X-ray diffraction, showcasing complex hydrogen-bonded sheets or chains depending on the specific substituents and structure of the derivative. For instance, some derivatives form complex sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
The reactivity of these derivatives often involves the formation of N-substituted pyrazoline or pyrazolone derivatives through reactions with hydrazine hydrate, secondary amines, and various hydrazides. These reactions not only extend the chemical diversity of the pyrazole derivatives but also enhance their biological activities, as demonstrated in some compounds showing significant anti-inflammatory activities (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. X-ray diffraction studies reveal that the crystal structure and conformational properties significantly affect their physical characteristics and stability (Karabulut et al., 2014).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds related to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide are foundational in exploring their scientific applications. Studies have detailed synthetic routes involving amidrazones and activated nitriles leading to the creation of pyrazole derivatives, showcasing the chemical versatility and potential for further chemical modifications of such compounds (Aly et al., 2017).
Anticancer Activity
A significant focus has been on the potential anticancer properties of pyrazolone derivatives. Research has demonstrated that certain pyrazolone-enamine compounds exhibit strong inhibitory effects on the proliferation of human liver cancer HepG2 cells, suggesting a promising avenue for anticancer drug development (Yan et al., 2015). Additionally, novel aromatic polyimides, which include similar structural moieties, have been synthesized and investigated for their thermal stability and potential applications in materials science, indicating the broad utility of these compounds beyond pharmaceuticals (Butt et al., 2005).
Antimicrobial Activity
Pyrazolone derivatives have also been explored for their antimicrobial properties. Synthesis and screening of novel compounds have identified those with promising antibacterial and antifungal activities, highlighting the potential for these molecules in addressing microbial resistance issues (Desai et al., 2013).
Pharmacological Evaluations
Beyond antimicrobial and anticancer activities, pyrazolone derivatives have been evaluated for a range of pharmacological properties, including anticonvulsant and sedative-hypnotic activities. This diverse range of bioactivities underscores the therapeutic potential of these compounds across various medical disciplines (Faizi et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism .
Mode of Action
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion . By inhibiting DPP-4, the degradation of these hormones is prevented, leading to prolonged insulin secretion and reduced glucagon release . This ultimately results in decreased blood glucose levels .
Pharmacokinetics
The compound’s solubility in DMSO and methanol suggests that it may be well-absorbed in the body.
Result of Action
The molecular and cellular effects of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide’s action result in improved glucose homeostasis . By inhibiting DPP-4 and prolonging the action of incretin hormones, it promotes insulin secretion and inhibits glucagon release . This leads to a decrease in blood glucose levels, which can be beneficial in the management of type 2 diabetes .
Future Directions
properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-17-16-22(26(25-17)19-8-4-2-5-9-19)24-23(27)18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGTUBMEXCJXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

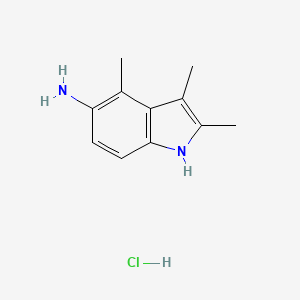
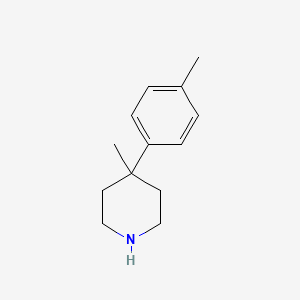
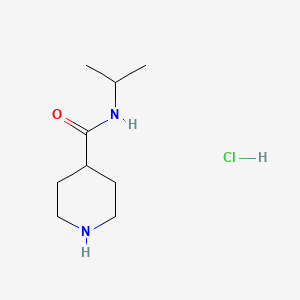
![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)


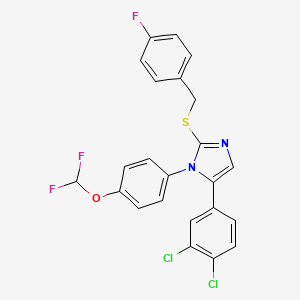
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)
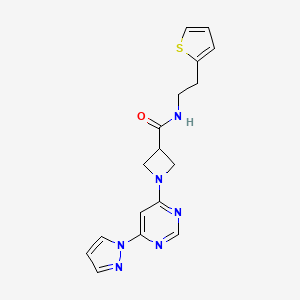
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)
![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)